

SR-3677 Dihydrochloride: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	SR-3677 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a significantly greater affinity for ROCK-II over ROCK-I. This technical guide provides an in-depth overview of the chemical and biological properties of SR-3677 dihydrochloride, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas where ROCK signaling plays a critical role.

Chemical and Physical Properties

SR-3677 dihydrochloride is the salt form of the parent compound SR-3677, enhancing its solubility in aqueous solutions. The fundamental chemical and physical properties are summarized in the tables below.

General Information



Property	Value	Reference
IUPAC Name	N-[2-[2- (Dimethylamino)ethoxy]-4-(1H- pyrazol-4-yl)phenyl]-2,3- dihydro-1,4-benzodioxin-2- carboxamide dihydrochloride	
Synonyms	SR-3677 dihydrochloride, Compound 5	[1][2]
CAS Number	1781628-88-3	
Molecular Formula	C22H24N4O4 · 2HCl	
Molecular Weight	481.37 g/mol	
Purity	≥98%	
Appearance	White to light brown powder/crystalline solid	[3]
Storage	Desiccate at room temperature	

Physicochemical Data

Property	Value	Method	Reference
рКа	11.90 ± 0.70	Predicted	[3]
LogP	3.44510	Predicted	[4]

Solubility

Solvent	Solubility	Reference
Water	Soluble to 100 mM	
DMSO	Soluble to 100 mM	
DMF	30 mg/mL	[5]
Ethanol	5 mg/mL	[5]



Biological Activity

SR-3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs).[5] It exhibits high selectivity for ROCK-II over ROCK-I.[5]

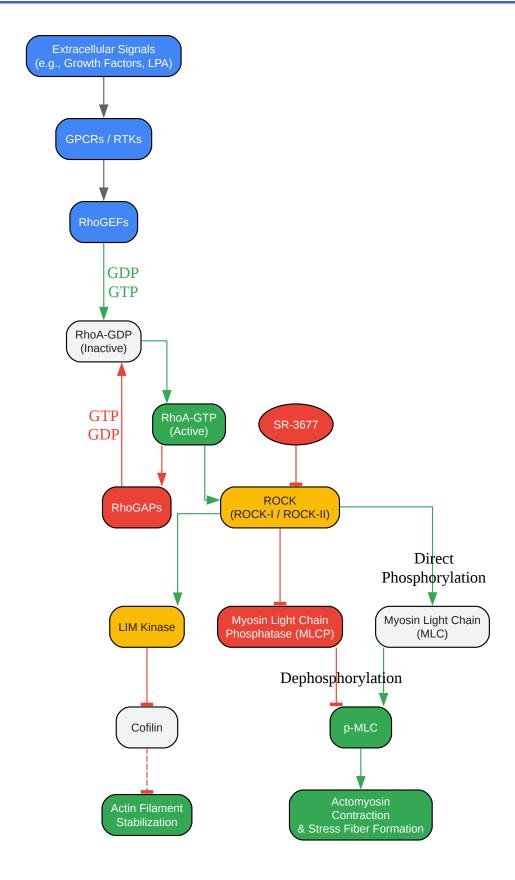
In Vitro Potency

Target	IC ₅₀ (nM)	Reference
ROCK-I	56	[1][2]
ROCK-II	3	[1][2]

Mechanism of Action and Signaling Pathway

SR-3677 exerts its biological effects by inhibiting the kinase activity of ROCK. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. By inhibiting ROCK, SR-3677 modulates the phosphorylation of downstream substrates, leading to changes in cellular function.





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Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.



Experimental Protocols In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of SR-3677 against ROCK-I and ROCK-II.

Materials:

- ROCK-I and ROCK-II enzymes
- Kinase substrate (e.g., long S6K substrate peptide)
- ATP
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- SR-3677 dihydrochloride
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare a serial dilution of SR-3677 dihydrochloride in DMSO.
- Add a small volume (e.g., $5~\mu L$) of the kinase/substrate mixture to each well of a 384-well plate.
- Dispense a nanoliter volume (e.g., 20 nL) of the serially diluted SR-3677 or DMSO (vehicle control) into the appropriate wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

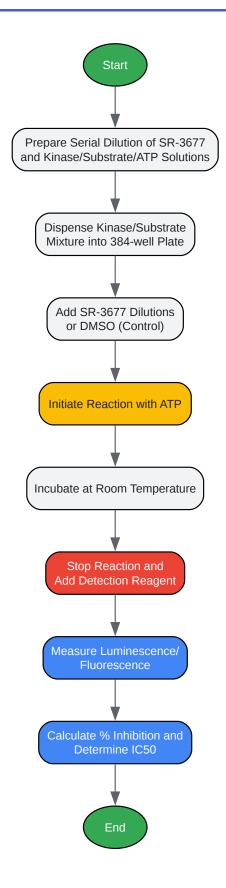






- Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the SR-3677 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.





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Caption: Workflow for the in vitro kinase assay to determine IC₅₀ values.



Stock Solution Preparation

Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Procedure for a 10 mM Stock Solution:

- Weigh the required amount of **SR-3677 dihydrochloride** (Molecular Weight: 481.37 g/mol). For 1 mL of a 10 mM stock solution, 4.81 mg is needed.
- Add the appropriate volume of DMSO.
- Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
- Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Stability and Storage

SR-3677 dihydrochloride should be stored desiccated at room temperature. For long-term storage, it is advisable to store the compound at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C.

A formal stability-indicating assay for **SR-3677 dihydrochloride** has not been detailed in the public literature. However, a general approach to developing such a method would involve forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) followed by the development of a stability-indicating HPLC method to separate the parent compound from any degradation products.

Synthesis

A detailed, step-by-step synthesis protocol for **SR-3677 dihydrochloride** is not publicly available. The synthesis of related N-(2,3-dihydro-1,4-benzodioxin-6-yl) amides has been described in the literature, which could serve as a basis for a potential synthetic route. A general synthetic approach would likely involve the coupling of a substituted 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with a substituted aniline derivative.



Disclaimer

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